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Compound of Interest

Compound Name: 2,4,6-Trimethylbenzophenone

Cat. No.: B177196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-
trimethylbenzophenone, a valuable intermediate in organic synthesis. The primary and most

efficient method for its preparation is the Friedel-Crafts acylation of mesitylene with benzoyl

chloride. This document outlines the detailed experimental protocol for this synthesis, presents

key quantitative data, and illustrates the reaction pathway and experimental workflow.

Core Synthesis Pathway: Friedel-Crafts Acylation
The synthesis of 2,4,6-trimethylbenzophenone is achieved through the electrophilic aromatic

substitution reaction between mesitylene (1,3,5-trimethylbenzene) and benzoyl chloride. This

reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

The electron-rich mesitylene ring readily attacks the acylium ion generated from the reaction of

benzoyl chloride with the Lewis acid catalyst.

Quantitative Data Summary
The following table summarizes the key quantitative data associated with the Friedel-Crafts

benzoylation of mesitylene.
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Parameter Value Reference

Reactants

Mesitylene 1.0 molar equivalent

Benzoyl Chloride 1.0 - 1.1 molar equivalents

Aluminum Chloride (catalyst) 1.1 - 1.2 molar equivalents

Reaction Conditions

Solvent
Dichloromethane (CH₂Cl₂) or

Carbon Disulfide (CS₂)

Temperature
0 °C to room temperature (20-

25 °C)

Reaction Time 1 - 3 hours

Product Information

Product 2,4,6-Trimethylbenzophenone

Reported Yield 83% [1]

Purification Method
Recrystallization or Vacuum

Distillation

Experimental Protocol
This section provides a detailed methodology for the synthesis of 2,4,6-
trimethylbenzophenone via Friedel-Crafts acylation.

Materials:

Mesitylene (1,3,5-trimethylbenzene)

Benzoyl chloride

Anhydrous aluminum chloride (AlCl₃)

Anhydrous dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂)
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Crushed ice

Concentrated hydrochloric acid (HCl)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethanol or hexane for recrystallization

Equipment:

Three-necked round-bottom flask

Dropping funnel

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Apparatus for vacuum filtration (Büchner funnel and flask)

Apparatus for recrystallization or vacuum distillation

Procedure:

Reaction Setup:

Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a

dropping funnel, and a reflux condenser fitted with a drying tube.
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To the flask, add anhydrous aluminum chloride (1.1-1.2 molar equivalents) and the

anhydrous solvent (e.g., dichloromethane).

Cool the suspension to 0 °C in an ice bath with stirring.

Addition of Reactants:

In the dropping funnel, prepare a solution of mesitylene (1.0 molar equivalent) and benzoyl

chloride (1.0-1.1 molar equivalents) in the anhydrous solvent.

Add the solution from the dropping funnel to the stirred suspension of aluminum chloride

dropwise over a period of 30-60 minutes, maintaining the reaction temperature at 0 °C.

Reaction:

After the addition is complete, remove the ice bath and allow the reaction mixture to warm

to room temperature.

Stir the mixture for an additional 1-2 hours at room temperature. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Work-up:

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated

hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride

complex.

Transfer the mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer with two portions of the solvent (e.g., dichloromethane).

Combine the organic layers and wash sequentially with water, saturated sodium

bicarbonate solution, and brine.

Purification:

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent.

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude

product.

The crude 2,4,6-trimethylbenzophenone can be purified by either recrystallization from a

suitable solvent (such as ethanol or hexane) or by vacuum distillation.
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Caption: Friedel-Crafts acylation of mesitylene with benzoyl chloride.

Experimental Workflow for the Synthesis
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Caption: Step-by-step experimental workflow for the synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of 2,4,6-
Trimethylbenzophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177196#synthesis-pathway-of-2-4-6-
trimethylbenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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